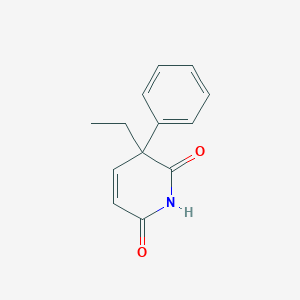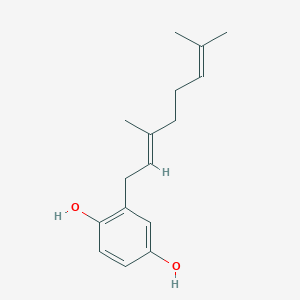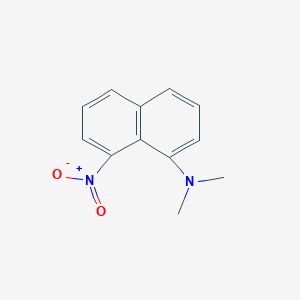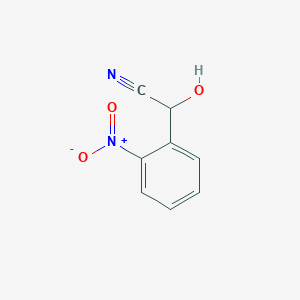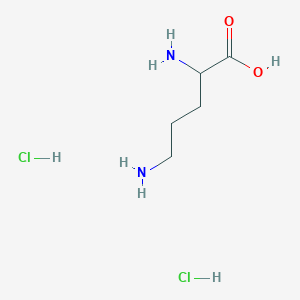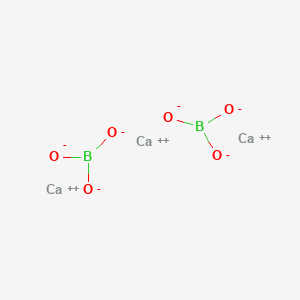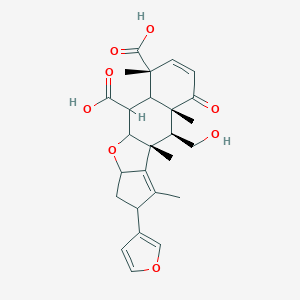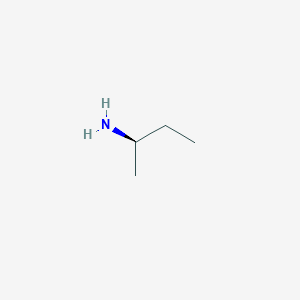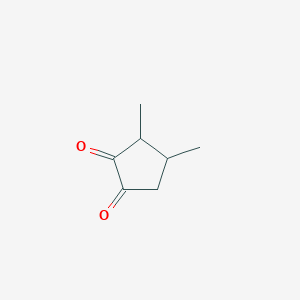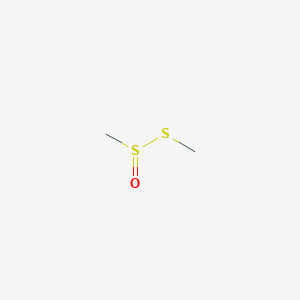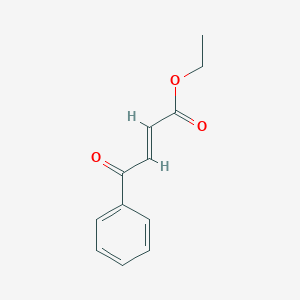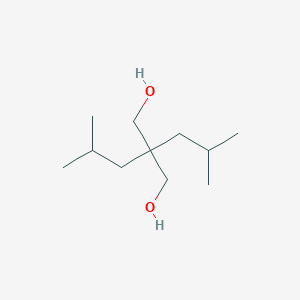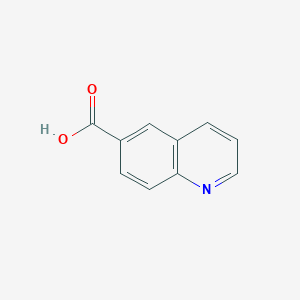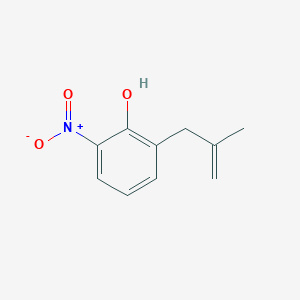
2-(2-Methylallyl)-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylallyl)-6-nitrophenol is a chemical compound that belongs to the family of nitrophenols. It is also known as o-Cymen-5-ol, and it is widely used in various fields, including the pharmaceutical industry, cosmetics, and agriculture. This compound has gained significant attention due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylallyl)-6-nitrophenol is not well understood. However, it has been suggested that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. It has also been proposed that its antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Efectos Bioquímicos Y Fisiológicos
2-(2-Methylallyl)-6-nitrophenol has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and yeasts. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-Methylallyl)-6-nitrophenol in lab experiments is its wide range of applications. It can be used in various fields, including the pharmaceutical industry, cosmetics, and agriculture. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals. However, one of the limitations of using this compound is its high cost, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(2-Methylallyl)-6-nitrophenol. One of the directions is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to study its potential as a natural preservative in the food industry. Finally, further research could be conducted to explore its potential as a pesticide in agriculture.
Conclusion:
In conclusion, 2-(2-Methylallyl)-6-nitrophenol is a chemical compound that has gained significant attention due to its unique properties and potential applications. It is widely used in various fields, including the pharmaceutical industry, cosmetics, and agriculture. Its antimicrobial, antifungal, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new drugs. Further research is needed to explore its potential in various applications, including as a natural preservative in the food industry and as a pesticide in agriculture.
Métodos De Síntesis
The synthesis of 2-(2-Methylallyl)-6-nitrophenol can be carried out through various methods. One of the most common methods is the reaction between o-Cresol and Nitric acid in the presence of sulfuric acid. The reaction produces a mixture of nitrophenols, including 2-(2-Methylallyl)-6-nitrophenol, which can be separated through fractional distillation.
Aplicaciones Científicas De Investigación
2-(2-Methylallyl)-6-nitrophenol has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to possess antimicrobial, antifungal, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. It has also been shown to have antioxidant properties, which could be useful in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
Número CAS |
13414-58-9 |
|---|---|
Nombre del producto |
2-(2-Methylallyl)-6-nitrophenol |
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enyl)-6-nitrophenol |
InChI |
InChI=1S/C10H11NO3/c1-7(2)6-8-4-3-5-9(10(8)12)11(13)14/h3-5,12H,1,6H2,2H3 |
Clave InChI |
MBISKJZSPFHJSO-UHFFFAOYSA-N |
SMILES |
CC(=C)CC1=C(C(=CC=C1)[N+](=O)[O-])O |
SMILES canónico |
CC(=C)CC1=C(C(=CC=C1)[N+](=O)[O-])O |
Otros números CAS |
13414-58-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



